Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester

Catalog No.
S1524879
CAS No.
6132-17-8
M.F
C11H17O6PS
M. Wt
308.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ...

CAS Number

6132-17-8

Product Name

Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester

IUPAC Name

diethyl (4-methylsulfonylphenyl) phosphate

Molecular Formula

C11H17O6PS

Molecular Weight

308.29 g/mol

InChI

InChI=1S/C11H17O6PS/c1-4-15-18(12,16-5-2)17-10-6-8-11(9-7-10)19(3,13)14/h6-9H,4-5H2,1-3H3

InChI Key

KUBUBYBFFRVFHD-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C

Synonyms

Diethyl 4-(Methylsulfonyl)phenyl Ester Phosphoric Acid; p-(Methylsulfonyl)-phenol Diethyl Phosphate; Diethyl 4-Methylsulfonylphenyl Phosphate; Fensulfothion Oxon Sulfone; Fensulfothion Oxygen Analog Sulfone; O,O-Diethyl O-(4-Methylsulfonylphenyl) Pho

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C

The exact mass of the compound Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester (CAS 6132-17-8), commonly known as fensulfothion oxon sulfone, is a terminal organophosphate metabolite characterized by its fully oxidized oxon (P=O) and sulfone (-SO2-) moieties. In industrial and regulatory contexts, it is primarily procured as a Certified Reference Material (CRM) or high-purity analytical standard for pesticide residue monitoring, environmental toxicology, and food safety testing. Because the parent insecticide fensulfothion undergoes rapid oxidative metabolism in both environmental matrices and biological systems, tracking this specific terminal metabolite is mandated by global regulatory frameworks to accurately assess total neurotoxic residue levels [1].

Research Fit

1 Metabolite-specific reference standard for fensulfothion oxon-sulfone residue analysis
2 CRM certification supports ISO/IEC 17025 method validation and measurement uncertainty
3 Distinct oxon-sulfone identity ensures accurate endpoint monitoring in environmental and food matrices

Substituting fensulfothion oxon sulfone with the parent compound (fensulfothion), intermediate metabolites (like fensulfothion sulfone), or generic organophosphate standards compromises analytical integrity. The parent thionate (P=S) and the oxon (P=O) exhibit drastically different ionization efficiencies, chromatographic retention times, and matrix suppression profiles during standard QuEChERS extractions [1]. Furthermore, because the oxon sulfone is the direct acetylcholinesterase inhibitor, regulatory bodies require its specific quantification. Using a surrogate standard fails to correct for the unique extraction losses of this highly polar metabolite, leading to significant underreporting of the actual toxicological burden in food and environmental samples [2].

Substitution Risk

Toxicity profile mismatch
Reported acute oral toxicity differs from parent fensulfothion and sulfone analog; cross-calibration may introduce systematic quantification error.
Certification level gap
CRM-grade material is not interchangeable with standard-grade analytical standards for accredited or regulatory workflows.
Oxidation state divergence
Oxon-sulfone (P=O, SO2) versus oxon (P=O, SO) alters chromatographic retention and matrix effects, preventing direct method transfer.

MRM Transition Specificity

In triple quadrupole LC-MS/MS workflows, fensulfothion oxon sulfone requires specific Multiple Reaction Monitoring (MRM) transitions (Precursor m/z 309.1 → Product m/z 253.0 / 175.0) to avoid cross-talk with related metabolites [1].

Evidence DimensionPrecursor and Product Ion m/z
Target Compound DataPrecursor m/z 309.1 → Product m/z 253.0 / 175.0
Comparator Or BaselineFensulfothion sulfone (Precursor m/z 325.0 → Product m/z 268.9 / 191.0)
Quantified DifferenceExact -16 Da mass shift (P=O vs P=S substitution) enabling absolute MS channel isolation.
ConditionsElectrospray ionization (ESI+) in targeted LC-MS/MS pesticide screening.

Allows analytical chemists to definitively resolve the oxon sulfone from other fensulfothion metabolites without relying solely on chromatographic separation.

Acute Oral Toxicity
Reported
Target: 5.012 mg/kg
Comparators: 6–10 mg/kg
Distinct toxicity profile supports compound-specific standard procurement.
In-vivo rat model; oral route. Cross-study comparable.

AChE Inhibition Potency

The oxon (P=O) form of organophosphates serves as the primary electrophilic agent responsible for neurotoxicity, whereas the parent thionate (P=S) is a weak baseline inhibitor requiring metabolic activation [1].

Evidence DimensionAChE Bimolecular Inhibition Rate (ki)
Target Compound DataDirect, potent AChE inhibition driven by the oxidized P=O center.
Comparator Or BaselineParent fensulfothion (P=S), which exhibits negligible direct AChE inhibition prior to cytochrome P450 bioactivation.
Quantified Difference100- to 1000-fold higher direct inhibitory potency for the oxon metabolite versus the parent thionate.
ConditionsIn vitro and in vivo cholinesterase inhibition assays.

Justifies the regulatory mandate to procure and monitor this exact metabolite, as it represents the primary neurotoxic hazard in the residue profile.

Material Certification
Context-dependent
CRM (ISO/IEC 17025, NMI-traceable, ≥98.0%) vs Analytical Standard (PESTANAL®)
CRM certification supports ISO 17025 compliance and full measurement uncertainty budgets.
Commercial specifications; confirm current certification status.

QuEChERS Recovery Performance

Highly polar metabolites containing sulfone and oxon groups exhibit distinct matrix adsorption behaviors, leading to lower baseline recoveries during standard dispersive solid-phase extraction (d-SPE) clean-ups [1].

Evidence DimensionAbsolute Extraction Recovery (PSA/C18 Clean-up)
Target Compound DataHigh polarity leads to significant matrix adsorption and lower baseline recoveries (often <50% uncorrected).
Comparator Or BaselineLess polar parent organophosphates (typically achieving 70–120% recovery).
Quantified DifferenceUp to 40–60% quantitative deviation if a generic recovery surrogate is used.
Conditionsd-SPE using primary secondary amine (PSA) and C18 sorbents in complex food matrices.

Mandates the use of the exact fensulfothion oxon sulfone standard to generate accurate matrix-matched calibration curves and correct for specific analyte losses.

HPLC Purity
Direct comparison
Witega >99.0%
vs Sigma CRM ≥98.0%
Higher purity reduces impurity interference for ultra-trace analysis.
Neat material; vendor COA. Reportedly >99.0%.
Physiochemical Profile
Class-level inference
Target: MW 308.29, LogP 3.73
Oxon: MW 292.29, lower LogP
Shift in molecular weight and lipophilicity requires method-specific optimization.
Predicted LogP; confirm experimentally. +16 amu vs oxon.

Food Safety Residue Monitoring

Fensulfothion oxon sulfone is a required calibration standard for laboratories executing multi-residue pesticide screening (e.g., SANTE/11312/2021 or GB 23200.121-2021 guidelines) in agricultural commodities. Its use allows for the precise LC-MS/MS quantification of terminal fensulfothion residues, ensuring compliance with Maximum Residue Limits (MRLs) in international food trade .

Environmental Fate and Persistence

Due to the oxidative degradation of fensulfothion in soil and water, environmental testing facilities procure this standard to track the half-life and mobility of the oxon sulfone metabolite. Its distinct polarity and adsorption profile make it a critical marker for assessing groundwater contamination risks associated with legacy organophosphate applications .

Neurotoxicology and AChE Assays

In toxicological research, this compound serves as a direct-acting positive control or reference material for acetylcholinesterase (AChE) inhibition. Researchers utilize the pure oxon sulfone to bypass the need for in vivo bioactivation, enabling accurate in vitro profiling of organophosphate neurotoxicity and the development of novel biosensors or antidotes .

Application Fit Matrix

Application
Selection Property
Validation Focus
ISO 17025 Residue Analysis
CRM certification & NMI traceability
Accredited method validation compliance
Ultra-Trace LC-MS/MS Analysis
High-purity standard specification
Impurity interference control for low detection limits
Metabolism & Exposure Studies
Metabolite-specific identity (oxon-sulfone)
Endpoint-specific quantification to avoid hazard underestimation
Chromatographic Method Development
Distinct physiochemical profile
Retention time and ion ratio benchmark establishment

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

6132-17-8

Wikipedia

Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester

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